molecular formula C12H12ClN3O2S B14347993 5-Chloro-2-(methanesulfonyl)-6-methyl-N-phenylpyrimidin-4-amine CAS No. 90332-45-9

5-Chloro-2-(methanesulfonyl)-6-methyl-N-phenylpyrimidin-4-amine

Cat. No.: B14347993
CAS No.: 90332-45-9
M. Wt: 297.76 g/mol
InChI Key: QDWZASCBCMATEF-UHFFFAOYSA-N
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Description

5-Chloro-2-(methanesulfonyl)-6-methyl-N-phenylpyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group, a methanesulfonyl group, a methyl group, and a phenyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(methanesulfonyl)-6-methyl-N-phenylpyrimidin-4-amine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the chloro, methanesulfonyl, and phenyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction conditions to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(methanesulfonyl)-6-methyl-N-phenylpyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The chloro and methanesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.

Scientific Research Applications

5-Chloro-2-(methanesulfonyl)-6-methyl-N-phenylpyrimidin-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(methanesulfonyl)-6-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Chloro-2-(methanesulfonyl)-6-methyl-N-phenylpyrimidin-4-amine include other pyrimidine derivatives with different substituents, such as:

  • 5-Chloro-2-methylbenzenesulfonyl chloride
  • 5-Chloro-2-methoxybenzenesulfonyl chloride

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of the methanesulfonyl group, in particular, may enhance its reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

90332-45-9

Molecular Formula

C12H12ClN3O2S

Molecular Weight

297.76 g/mol

IUPAC Name

5-chloro-6-methyl-2-methylsulfonyl-N-phenylpyrimidin-4-amine

InChI

InChI=1S/C12H12ClN3O2S/c1-8-10(13)11(15-9-6-4-3-5-7-9)16-12(14-8)19(2,17)18/h3-7H,1-2H3,(H,14,15,16)

InChI Key

QDWZASCBCMATEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)S(=O)(=O)C)NC2=CC=CC=C2)Cl

Origin of Product

United States

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